molecular formula C18H17N3O4S2 B11279734 Methyl 4-oxo-2-sulfanylidene-3-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 4-oxo-2-sulfanylidene-3-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11279734
M. Wt: 403.5 g/mol
InChI Key: RHNAREFVJSPHBJ-UHFFFAOYSA-N
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Description

“Methyl 4-oxo-2-sulfanylidene-3-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a complex heterocyclic compound with a fascinating structure. Let’s break it down:

  • The core structure is a tetrahydroquinazoline ring, which consists of a quinazoline fused with a tetrahydrofuran ring.
  • The compound contains a carbamate group (carbamoyl) and a thiophene moiety.
  • The ester functionality (methyl ester) adds further complexity.

Preparation Methods

Industrial Production Methods: Unfortunately, there is no documented industrial-scale production method for this compound. research efforts may uncover more efficient and scalable routes in the future.

Chemical Reactions Analysis

Reactivity: The compound likely undergoes various chemical reactions due to its diverse functional groups. Some potential reactions include:

    Oxidation: Oxidation of the sulfur atom in the sulfanylidene group.

    Reduction: Reduction of the carbonyl group or other functionalities.

    Substitution: Nucleophilic substitution at the carbamate or ester groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols.

Major Products: The specific products formed during these reactions would depend on the reaction conditions and regioselectivity. Detailed experimental studies are needed to elucidate the exact outcomes.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Exploration of potential drug candidates based on the quinazoline scaffold.

    Catalysis: Investigation of its catalytic properties due to the sulfur-containing group.

Biology and Medicine:

    Anticancer Properties: Evaluation of its effects on cancer cells.

    Microbial Activity: Assessment of its antimicrobial potential.

Industry:

    Fine Chemicals: Possible applications in specialty chemicals or pharmaceutical intermediates.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains unknown. Further research is essential to unravel its interactions with biological targets and signaling pathways.

Comparison with Similar Compounds

While direct analogs of this compound are scarce, we can compare it to related heterocyclic structures. Some similar compounds include:

Remember that this compound’s uniqueness lies in its intricate combination of functional groups and heterocyclic motifs

Biological Activity

Methyl 4-oxo-2-sulfanylidene-3-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on antimicrobial activities, structural characteristics, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in antimicrobial applications.

Antimicrobial Activity

Recent studies have shown that derivatives of compounds similar to methyl 4-oxo-2-sulfanylidene exhibit significant antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : Compounds with similar structural motifs demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL, indicating potent efficacy compared to standard antibiotics like ampicillin and streptomycin .
  • Antifungal Activity : The antifungal properties were also notable, with MIC values ranging from 0.004 mg/mL to 0.06 mg/mL against various fungal strains. The most sensitive fungus was identified as Trichoderma viride, while Aspergillus fumigatus showed the highest resistance .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on N-Derivatives : A study published in January 2023 evaluated N-derivatives of thiazolidinone compounds, which share structural similarities with our compound of interest. These derivatives exhibited strong antibacterial activity against eight bacterial strains, with the most active compound having an MIC of 0.004 mg/mL against Enterobacter cloacae and E. coli .
  • Structural Analysis : The crystal structure of a related compound was analyzed, revealing insights into its conformational stability and potential interaction sites for biological activity. Such structural studies are crucial for understanding how modifications can enhance or reduce efficacy against pathogens .

Table 1: Antimicrobial Activity Data

CompoundMIC (mg/mL)MBC (mg/mL)Activity Level
Compound 80.004 - 0.030.008 - 0.06Excellent
Compound 110.0150.030Good
Compound 120.011Not statedGood
Ampicillin>0.1Not statedReference

Properties

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

methyl 4-oxo-3-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C18H17N3O4S2/c1-25-17(24)11-4-5-13-14(9-11)20-18(26)21(16(13)23)7-6-15(22)19-10-12-3-2-8-27-12/h2-5,8-9H,6-7,10H2,1H3,(H,19,22)(H,20,26)

InChI Key

RHNAREFVJSPHBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC=CS3

Origin of Product

United States

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